2,4-dibromo-6-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol
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Overview
Description
2,4-DIBROMO-6-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL is a synthetic compound known for its complex structure and potential applications in various scientific fields. This compound features a phenol group substituted with bromine atoms and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent substitution reactions to introduce the bromine atoms and methoxyphenyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution of the bromine atoms can produce a variety of substituted phenols.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL
- 2,4-Dichloro-6-[(E)-{[3-METHOXYPHENYL)-1-[(E)-[(3-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL
Uniqueness
2,4-DIBROMO-6-[(E)-{[4-(4-METHOXYPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with chlorine or other substituents
Properties
Molecular Formula |
C25H20Br2N4O3 |
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Molecular Weight |
584.3 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[4-(4-methoxyphenyl)-1-[(E)-(4-methoxyphenyl)methylideneamino]imidazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C25H20Br2N4O3/c1-33-20-7-3-16(4-8-20)13-29-31-15-23(17-5-9-21(34-2)10-6-17)30-25(31)28-14-18-11-19(26)12-22(27)24(18)32/h3-15,32H,1-2H3/b28-14+,29-13+ |
InChI Key |
QRNCLUZFVANLPP-KOOCHTTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C(=CC(=C3)Br)Br)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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